molecular formula C11H7NO5 B12864697 6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

Katalognummer: B12864697
Molekulargewicht: 233.18 g/mol
InChI-Schlüssel: LMXGOWOHQVEZBN-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethoxymethane under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzo[d]oxazole-6-carboxylic acid
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole

Uniqueness

6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid stands out due to its unique structure and the specific biological activities it exhibits. Unlike other similar compounds, it has shown significant potential in modulating key signaling pathways, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C11H7NO5

Molekulargewicht

233.18 g/mol

IUPAC-Name

6-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C11H7NO5/c13-9(14)4-2-6-1-3-7-8(5-6)17-10(12-7)11(15)16/h1-5H,(H,13,14)(H,15,16)/b4-2+

InChI-Schlüssel

LMXGOWOHQVEZBN-DUXPYHPUSA-N

Isomerische SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)C(=O)O

Kanonische SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.